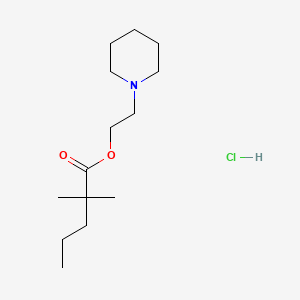
Valeric acid, 2,2-dimethyl-, 2-piperidinoethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valeric acid, 2,2-dimethyl-, 2-piperidinoethyl ester, hydrochloride is a chemical compound that combines the structural features of valeric acid, piperidine, and hydrochloride. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique molecular structure, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 2,2-dimethyl-, 2-piperidinoethyl ester, hydrochloride typically involves the esterification of valeric acid derivatives with piperidine. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity. For example, the esterification process may involve the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters and can significantly increase production efficiency. Additionally, purification steps such as distillation, crystallization, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Valeric acid, 2,2-dimethyl-, 2-piperidinoethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Valeric acid, 2,2-dimethyl-, 2-piperidinoethyl ester, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of valeric acid, 2,2-dimethyl-, 2-piperidinoethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The ester and piperidine moieties can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with microbial cell membranes can lead to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Valeric acid: A straight-chain alkyl carboxylic acid with similar structural features.
Piperidine: A six-membered heterocyclic amine that shares the piperidine moiety.
2,2-Dimethylvaleric acid: A derivative of valeric acid with similar chemical properties.
Uniqueness
Valeric acid, 2,2-dimethyl-, 2-piperidinoethyl ester, hydrochloride is unique due to its combined structural features, which impart specific chemical and biological properties. The presence of both ester and piperidine moieties allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
24589-61-5 |
|---|---|
Molecular Formula |
C14H28ClNO2 |
Molecular Weight |
277.83 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 2,2-dimethylpentanoate;hydrochloride |
InChI |
InChI=1S/C14H27NO2.ClH/c1-4-8-14(2,3)13(16)17-12-11-15-9-6-5-7-10-15;/h4-12H2,1-3H3;1H |
InChI Key |
FBIHMJAONMMITL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C(=O)OCCN1CCCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















